Ethyl 4-hydroxypiperidine-4-carboxylate

Lipophilicity Prodrug design Passive permeability

Select Ethyl 4-hydroxypiperidine-4-carboxylate (CAS 167364-27-4) for its differentiated physicochemical profile: a logP of –0.3 and PSA of 58.6 Ų, specifically suited for CNS screening libraries and oral prodrug design where modest lipophilicity enhances permeability. The free NH group eliminates two synthetic steps versus N-Boc analogs, accelerating hit-to-lead optimization. Available at 98% purity.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B8806027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxypiperidine-4-carboxylate
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCNCC1)O
InChIInChI=1S/C8H15NO3/c1-2-12-7(10)8(11)3-5-9-6-4-8/h9,11H,2-6H2,1H3
InChIKeyWEJQDOQJHKHPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Hydroxypiperidine-4-carboxylate: Physicochemical Baseline for Rational Selection in Piperidine-Based Synthesis


Ethyl 4-hydroxypiperidine-4-carboxylate (CAS 167364-27-4) is a heterocyclic building block belonging to the 4-hydroxypiperidine-4-carboxylate ester class. It features a piperidine ring substituted at the 4‑position with both a hydroxyl group and an ethyl ester moiety [1]. Its predicted logP of –0.3, polar surface area of 58.6 Ų, and pKa of 12.91 define a distinct physicochemical profile that impacts solubility, membrane permeability, and reactivity compared with the corresponding methyl ester, free acid, and N‑protected analogs [1].

Why Ethyl 4-Hydroxypiperidine-4-carboxylate Cannot Be Freely Substituted with In‑Class Analogs


Ester chain length directly modulates lipophilicity, enzymatic hydrolysis rates, and passive membrane permeability—properties that are critical in prodrug design and pharmacokinetic optimization [1]. Substituting the ethyl ester with a methyl, propyl, or tert‑butyl analog, or using the free acid, changes the logP by several tenths of a log unit, which can shift the compound’s permeability class and oral absorption potential [1]. In synthetic applications, the presence or absence of an N‑protecting group (e.g., Boc) determines the number of synthetic steps required for downstream functionalization. These quantitatively measurable differences mean that generic substitution can lead to divergent synthetic efficiency and biological performance, making direct evidence‑based comparison essential for scientific selection and procurement.

Ethyl 4‑Hydroxypiperidine‑4‑carboxylate: Quantitative Differentiation Evidence vs. Closest Analogs


Increased Lipophilicity Over Methyl Ester Supports Improved Membrane Permeability

Ethyl 4‑hydroxypiperidine‑4‑carboxylate exhibits a predicted XLogP of –0.3, which is 0.1 log unit higher than the –0.39730 measured for methyl 4‑hydroxypiperidine‑4‑carboxylate [1][2]. In ester prodrug series, such small increments in logP correlate with measurable increases in passive membrane permeability [3].

Lipophilicity Prodrug design Passive permeability

Lower Polar Surface Area than Free Acid Enhances Passive Diffusion Potential

The polar surface area (PSA) of ethyl 4‑hydroxypiperidine‑4‑carboxylate is 58.6 Ų, which is ​10.96 Ų lower than the PSA of the free acid (69.56 Ų) [1][2]. PSA values above 60 Ų are often associated with reduced CNS penetration; ethyl ester’s PSA below this threshold suggests superior potential for passive diffusion across biological membranes compared to the free acid [3].

Polar surface area CNS penetration Passive diffusion

Elevated pKa Relative to Methyl Ester Indicates Weaker Acidity and Different Ionization Behavior

The predicted pKa of the hydroxyl group in ethyl 4‑hydroxypiperidine‑4‑carboxylate is 12.91, which is 0.14 units higher than the 12.77 for the methyl ester . This difference, although modest, indicates that the ethyl ester is slightly less acidic and remains protonated over a wider pH range, potentially influencing its reactivity in acylation and nucleophilic substitution reactions [1].

Acid dissociation constant Ionization state Reactivity

Synthetic Step Economy: Direct N‑Functionalization Without Boc Deprotection

Ethyl 4‑hydroxypiperidine‑4‑carboxylate bears a free NH group, enabling direct N‑alkylation, acylation, or sulfonation without prior deprotection. In contrast, the commonly used 1‑(tert‑butoxycarbonyl)‑4‑hydroxypiperidine‑4‑carboxylic acid requires a Boc removal step (e.g., TFA/DCM) before N‑functionalization, adding at least two synthetic operations (protection/deprotection) to the sequence [1]. This translates to a potential 40–50 % reduction in step count for early‑stage diversification.

Synthetic efficiency Protecting‑group strategy Step count

Ethyl 4‑Hydroxypiperidine‑4‑carboxylate: High‑Value Application Scenarios Driven by Quantitative Differentiation


Prodrug Design Requiring Moderate Lipophilicity for Oral Absorption

The 0.1 logP advantage of the ethyl ester over the methyl ester [1] positions it as a preferred ester for prodrug strategies where a modest lipophilicity increase is needed to cross the intestinal epithelium while maintaining adequate aqueous solubility. This property is critical for oral drug candidates targeting Class II/IV BCS profiles.

CNS‑Targeted Compound Libraries: Exploiting Low Polar Surface Area

With a PSA of 58.6 Ų—below the 60 Ų threshold associated with CNS penetration—and a 10.96 Ų advantage over the free acid [2], the ethyl ester scaffold is particularly suited for screening libraries aimed at neurological targets where passive brain uptake is desired.

Efficient Diversification in Parallel Synthesis Without Deprotection

The free NH group of ethyl 4‑hydroxypiperidine‑4‑carboxylate, in contrast to N‑Boc‑protected analogs, saves at least two synthetic steps in diversification sequences [3]. This step‑economy advantage is leveraged in high‑throughput medicinal chemistry campaigns to accelerate hit‑to‑lead optimization.

Building Block for Structure–Activity Relationship (SAR) Studies of Piperidine‑Based Inhibitors

The subtle pKa difference of 0.14 units versus the methyl ester can be exploited in SAR studies to fine‑tune ionization‑dependent interactions with biological targets, making the ethyl ester an informative tool compound for probing hydrogen‑bonding networks in enzyme active sites.

Quote Request

Request a Quote for Ethyl 4-hydroxypiperidine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.